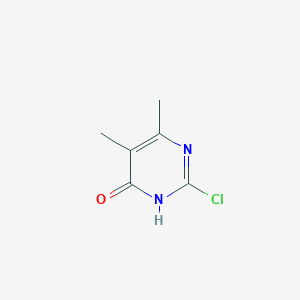

2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone

Description

Contextualization within the Pyrimidinone Class

Pyrimidinones (B12756618) are a subclass of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. juniperpublishers.com The defining feature of a pyrimidinone is the presence of a carbonyl group on the pyrimidine (B1678525) ring. These structures are of immense interest due to their prevalence in biologically active molecules and their versatility as synthetic intermediates. juniperpublishers.comjchemrev.com

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. juniperpublishers.comresearchgate.net The diverse biological activities associated with pyrimidinone derivatives include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. juniperpublishers.com This broad spectrum of activity has spurred extensive research into the synthesis and functionalization of the pyrimidinone ring system. jchemrev.comjchemrev.com

Significance of Halogenated Pyrimidinone Scaffolds in Organic Synthesis

The introduction of a halogen atom, such as chlorine, onto the pyrimidinone scaffold dramatically enhances its synthetic utility. Halogenated pyrimidines are valuable building blocks in organic synthesis, primarily due to the halogen's ability to function as a leaving group in nucleophilic substitution reactions and as a handle for various cross-coupling reactions.

The chlorine atom in 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone activates the C2 position for nucleophilic attack, allowing for the introduction of a wide range of substituents. This reactivity is crucial for the construction of more complex molecules and for the generation of libraries of compounds for biological screening. Furthermore, the chloro-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated pyrimidinones key intermediates in the synthesis of novel pharmaceutical and materials science candidates.

Research Trajectories and Academic Relevance in Chemical Sciences

The study of pyrimidinone derivatives, including halogenated variants like this compound, remains an active and evolving area of chemical research. jchemrev.comjchemrev.com Current research trajectories are often focused on the development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. jchemrev.com This includes the exploration of new catalytic systems and the use of microwave-assisted synthesis to accelerate reaction times and improve yields.

In the realm of medicinal chemistry, there is a continuous effort to design and synthesize new pyrimidinone-based compounds with enhanced biological activity and improved pharmacokinetic profiles. juniperpublishers.comresearchgate.net The ability to readily modify the pyrimidinone scaffold, particularly at the halogenated position, is a significant advantage in structure-activity relationship (SAR) studies. By systematically altering the substituents, researchers can fine-tune the biological properties of the molecule to optimize its therapeutic potential. The ongoing academic interest in pyrimidinones underscores their enduring importance as a fundamental heterocyclic system with broad applications in science and technology. juniperpublishers.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYARGYTDWLVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5,6 Dimethyl 4 3h Pyrimidinone and Its Derivatives

De Novo Ring Annulation Strategies for Pyrimidinone Core Formation

The foundational step in the synthesis of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone is the construction of the 5,6-dimethyl-4(3H)-pyrimidinone ring system. This is typically accomplished through cyclization reactions that bring together acyclic precursors to form the heterocyclic core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone derivatives. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a cyclic compound. A prevalent method for constructing the pyrimidinone ring is the reaction of a three-carbon component with a nitrogen-containing synthon like an amidine, urea (B33335), or thiourea (B124793).

A common and efficient route to 4(3H)-pyrimidinones involves the condensation of a β-ketoester with an amidine. In the context of synthesizing the 5,6-dimethylated core, a suitable β-ketoester such as ethyl 2-methylacetoacetate (B1246266) would be reacted with formamidine. The reaction typically proceeds by initial nucleophilic attack of the amidine on the ester carbonyl, followed by cyclization and dehydration to afford the desired 5,6-dimethyl-4(3H)-pyrimidinone. This classical approach, often referred to as the Pinner pyrimidine (B1678525) synthesis, is versatile and can be adapted to produce a wide range of substituted pyrimidinones (B12756618). researchgate.netresearchgate.net

Another variation of the cyclocondensation approach utilizes a 1,3-diketone as the three-carbon component. For the synthesis of the 5,6-dimethylpyrimidinone core, 3-methyl-2,4-pentanedione (B1204033) can be condensed with urea or a urea derivative. fishersci.ca This reaction is often catalyzed by acid or base and proceeds through a series of condensation and cyclization steps to yield the target pyrimidinone. researchgate.net The Biginelli reaction, a well-known multicomponent reaction, provides a framework for such cyclocondensations, where an aldehyde, a β-dicarbonyl compound, and urea or thiourea react in a single pot to form dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones. mdpi.comnih.gov

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. researchgate.net This technique offers a greener alternative to conventional heating, often resulting in shorter reaction times and improved efficiency. rsc.orgnih.govorganic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidinone Synthesis

| 3-Carbon Component | N-C-N Component | Catalyst/Conditions | Product Type |

| β-Ketoester | Amidine | Acid or Base | 4(3H)-Pyrimidinone |

| 1,3-Diketone | Urea/Thiourea | Acid or Base | 4(3H)-Pyrimidinone |

| β-Ketoester | Amidine | Ultrasound | 4-Pyrimidinol |

| Aldehyde, β-Dicarbonyl | Urea/Thiourea | Acid (Biginelli) | Dihydropyrimidinone |

[3+3] Cycloaddition Protocols

[3+3] Cycloaddition reactions offer an alternative and powerful strategy for the construction of six-membered heterocyclic rings like pyrimidinones. In this approach, a three-atom fragment (C-C-C) reacts with another three-atom fragment (N-C-N) to form the pyrimidine ring. The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, can be considered a type of [3+3] annulation. researchgate.net

More contemporary [3+3] cycloaddition strategies often employ more complex starting materials and catalysts to achieve higher efficiency and selectivity. For instance, α,β-unsaturated ketones can undergo a tandem [3+3] annulation with amidines. This reaction proceeds through a Michael addition followed by cyclization and subsequent oxidation to yield the aromatic pyrimidine ring. Microwave irradiation has been successfully employed to facilitate such cyclization reactions, leading to improved yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net

Functional Group Interconversion and Halogenation

Once the 5,6-dimethyl-4(3H)-pyrimidinone core is synthesized, the next critical step is the introduction of the chlorine atom at the 2-position. This is typically achieved through functional group interconversion, specifically the chlorination of the corresponding pyrimidinone precursor.

Chlorination of Pyrimidinone Precursors

The direct chlorination of the 5,6-dimethyl-4(3H)-pyrimidinone precursor is the most common method for synthesizing this compound. The pyrimidinone exists in tautomeric equilibrium with its hydroxy-pyrimidine form, which is susceptible to reaction with chlorinating agents.

The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃). researchgate.net The reaction involves heating the pyrimidinone in an excess of phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst. deepdyve.com The amine facilitates the reaction, and studies on the chlorination of 6-methyluracils have shown that this method provides high yields of the corresponding dichloropyrimidines. deepdyve.com

More recent developments have focused on improving the environmental footprint and safety of this chlorination procedure. A notable advancement is the development of a large-scale, solvent-free chlorination protocol that utilizes an equimolar amount of POCl₃. This method involves heating the hydroxypyrimidine and POCl₃ in a sealed reactor, which not only reduces the amount of hazardous reagent used but also simplifies the work-up procedure. researchgate.net Microwave-assisted chlorination of hydroxypyrimidines has also been reported, offering a rapid and efficient alternative to conventional heating. researchgate.net

Table 2: Chlorinating Agents and Conditions for Pyrimidinone Synthesis

| Substrate | Chlorinating Agent | Conditions | Product |

| Hydroxypyrimidine | POCl₃ (excess) | Reflux | Chloropyrimidine |

| 6-Methyluracil | POCl₃ / N,N-dimethylaniline | Heat | Dichloropyrimidine |

| Hydroxypyrimidine | POCl₃ (equimolar) | Sealed reactor, heat | Chloropyrimidine |

| Hydroxythienopyrimidine | POCl₃ | Microwave irradiation | Chlorothienopyrimidine |

Selective Introduction of Halogen Functionality

While the primary focus is on the 2-chloro derivative, the selective introduction of other halogens or halogenation at different positions on the pyrimidinone ring is also of synthetic interest for creating a diverse range of derivatives. Regioselective halogenation of pyrimidine rings can be challenging due to the electronic nature of the heterocycle.

For the introduction of bromine at the C-5 position, N-bromosuccinimide (NBS) is a commonly used reagent. Studies on the bromination of pyrimidine nucleosides have demonstrated that reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) can effectively introduce a bromine atom at the 5-position. nih.govresearchgate.net The reactivity can be enhanced by the addition of a Lewis acid. nih.gov

For more general and regioselective halogenation of heterocycles, the use of N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in conjunction with specialized solvents like hexafluoroisopropanol (HFIP) has been shown to be effective. organic-chemistry.org This solvent activates the N-halosuccinimide, allowing for mild and regioselective halogenation of a variety of aromatic and heteroaromatic compounds. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation provides a modern and powerful tool for the regioselective halogenation of heterocycles, offering precise control over the position of halogen introduction. nih.govchemrxiv.orgnih.gov

Exploration of Green Chemistry Pathways in Pyrimidinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies, and the synthesis of pyrimidinones is no exception. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are being increasingly applied to these synthetic routes.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. rsc.orgresearchgate.netnih.gov Microwave-assisted Biginelli reactions for the synthesis of dihydropyrimidinones and subsequent aromatization are well-documented. mdpi.com Furthermore, microwave conditions have been successfully applied to the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines, demonstrating the utility of this technology in the functionalization of the pyrimidine core. rsc.org

Ultrasound irradiation is another green technique that has found application in pyrimidinone synthesis. Sonochemistry can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields. researchgate.netnih.gov As mentioned earlier, ultrasound has been used to facilitate cyclocondensation reactions for the formation of the pyrimidinone ring. researchgate.net The use of ultrasound can also enable reactions to proceed under milder conditions and in environmentally friendly solvents like water. researchgate.netresearchgate.net The combination of ultrasound with chlorination processes, known as sono-chlorination, has been explored for the degradation of organic compounds and demonstrates the potential for activating chlorine species under ultrasonic conditions. nih.gov

These green approaches not only offer advantages in terms of efficiency and environmental impact but also align with the growing demand for sustainable practices in chemical synthesis.

Recent Innovations and Advanced Synthetic Protocols for Halogenated Pyrimidinones

The synthesis of halogenated pyrimidinones, particularly this compound and its derivatives, is a critical step in the development of various biologically active compounds. While traditional methods for chlorination are well-established, recent research has focused on developing more efficient, environmentally friendly, and advanced protocols. These innovations aim to improve yields, reduce waste, and provide access to a wider range of functionalized pyrimidinone scaffolds.

A cornerstone in the synthesis of 2-chloropyrimidinones is the conversion of the corresponding 4(3H)-pyrimidinone (which exists in tautomeric equilibrium with the 4-hydroxypyrimidine (B43898) form) using a chlorinating agent. Historically, phosphorus oxychloride (POCl₃) has been the reagent of choice for this transformation. The conventional protocol often involves heating the substrate in a large excess of POCl₃, which acts as both the reagent and the solvent. This method, while effective, presents significant environmental and safety challenges, especially in large-scale production, due to the hazardous nature of surplus POCl₃ and the difficulties associated with its quenching and disposal.

In a move towards greener and more sustainable chemistry, a significant advancement has been the development of a solvent-free chlorination protocol that utilizes an equimolar amount of POCl₃. This method involves heating the hydroxypyrimidine substrate with just one equivalent of POCl₃ and one equivalent of a base, such as pyridine, in a sealed reactor at high temperatures (140–160 °C). nih.gov This procedure is not only more environmentally benign due to the drastic reduction in reagent use but has also been shown to be highly efficient for a variety of substrates, including substituted pyrimidinones. The reaction typically proceeds to completion within a few hours, and the workup is often simplified to filtration or distillation, providing high yields and purity of the final chlorinated products. nih.gov This approach is particularly suitable for large-scale (multigram) batch preparations, offering economic, environmental, and safety benefits over conventional methods. nih.gov

The table below summarizes the results of this advanced, solvent-free chlorination protocol for various pyrimidine derivatives, demonstrating its broad applicability and efficiency.

Another innovative approach involves the construction of the pyrimidinone ring itself through multicomponent, one-pot reactions, which can then be subjected to halogenation. These methods offer high atom economy and procedural simplicity by combining multiple synthetic steps without isolating intermediates. For instance, the synthesis of polysubstituted pyrimidines can be achieved through a three-component, one-pot reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water. This provides a rapid and efficient route to functionalized pyrimidine cores that are precursors to the desired halogenated pyrimidinones.

Furthermore, the development of novel catalytic systems is at the forefront of advanced synthetic protocols. While transition-metal catalysis is extensively used for C-C and C-N bond formation in pyrimidine chemistry, its application in direct halogenation is an emerging area. Research into catalytic cycles that can activate the pyrimidinone ring and facilitate halogenation under milder conditions could provide significant advantages over traditional stoichiometric reagents.

Flow chemistry represents another frontier in the synthesis of halogenated heterocycles. mdpi.commdpi.comresearchgate.netvapourtec.com Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and easier scalability. While specific applications to this compound are still being explored, the translation of efficient batch protocols, like the solvent-free POCl₃ method, into a continuous-flow process is a logical next step for industrial-scale manufacturing.

In addition to chlorination, methods for introducing other halogens are also being developed. For example, oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) has been shown to be effective for some fused pyrimidine systems, offering a one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov Such innovative strategies that combine cyclization and halogenation in a single step are highly desirable for streamlining synthetic routes.

Reactivity and Reaction Mechanism Studies of 2 Chloro 5,6 Dimethyl 4 3h Pyrimidinone

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a chlorine atom on the electron-deficient pyrimidine (B1678525) ring makes 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone a substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the functionalization of this heterocyclic system.

The reactivity of the C-2 position in this compound is significantly influenced by the electronic properties of the substituents on the pyrimidine ring. The chlorine atom at the C-2 position is susceptible to displacement by nucleophiles. The rate and feasibility of this substitution are governed by the electron-withdrawing or electron-donating nature of other groups attached to the ring.

In analogous 2,4-dichloropyrimidine (B19661) systems, it has been observed that the presence of electron-donating groups on the ring can alter the preferred site of nucleophilic attack. For instance, an electron-donating substituent at the C-6 position of a 2,4-dichloropyrimidine can make the C-2 position more favorable for substitution over the C-4 position. This is attributed to changes in the lowest unoccupied molecular orbital (LUMO) distribution, where the LUMO lobes at C-2 and C-4 become similar in size, directing the nucleophilic attack to C-2. wuxiapptec.com While the 4(3H)-pyrimidinone moiety in the title compound is not a simple substituent, its electronic influence, combined with the methyl groups at C-5 and C-6, will modulate the electrophilicity of the C-2 carbon.

In pyrimidine systems bearing multiple electrophilic centers, the regioselectivity of nucleophilic substitution is a critical aspect. For this compound, the primary site for SNAr reactions is the C-2 position, where the chlorine atom is located.

In related dichloropyrimidine compounds, the regioselectivity of nucleophilic attack (C-2 versus C-4) is highly sensitive to the substitution pattern on the ring. wuxiapptec.com For 2,4-dichloropyrimidine itself, nucleophilic substitution is typically selective for the C-4 position. However, the introduction of an electron-donating group at C-6 can reverse this selectivity, favoring attack at the C-2 position. wuxiapptec.com This highlights the delicate electronic balance that dictates the outcome of these reactions. In the case of this compound, the presence of the oxo group at C-4 and the methyl groups at C-5 and C-6 will determine the relative electrophilicity of the C-2 position.

Chemoselectivity comes into play when the attacking nucleophile has multiple reactive sites, or when there are other functional groups in the substrate that could potentially react. In reactions of this compound with nucleophiles, the primary reaction anticipated is the displacement of the C-2 chloro group.

| Substituent at C-6 | Preferred Site of Nucleophilic Attack | Reference |

|---|---|---|

| H | C-4 | wuxiapptec.com |

| OMe | C-2 | wuxiapptec.com |

| NHMe | C-2 | wuxiapptec.com |

The nucleophilic aromatic substitution at the C-2 position of this compound is expected to proceed through a bimolecular addition-elimination mechanism, which is characteristic of SNAr reactions. This process involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electrophilic C-2 carbon, which bears the chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing groups of the ring, including the nitrogen atoms and the carbonyl group.

Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the departure of the chloride ion, which is a good leaving group. This results in the formation of the final substitution product.

Tautomerism and Isomerization Dynamics of the 4(3H)-Pyrimidinone Core

The 4(3H)-pyrimidinone core of the title compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.

For 4(3H)-pyrimidinone and its derivatives, the principal tautomeric equilibrium is between the keto form (an amide) and the enol form (a hydroxypyrimidine). In the case of this compound, this equilibrium would be between the named keto form and its enol tautomer, 2-Chloro-5,6-dimethyl-4-pyrimidinol.

Experimental studies on closely related compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown a strong preference for the keto tautomer in both solution and the solid state. researchgate.netnih.gov This is a general trend observed for many 4(3H)-pyrimidinone systems. researchgate.netnih.gov The stability of the keto form is often attributed to the greater strength of the C=O double bond compared to the C=C double bond and the favorable amide resonance.

While the keto form is predominant, the enol form can be present in small amounts, and its population can be influenced by factors such as solvent polarity and temperature. The enol form is significant as its presence can influence the reactivity of the molecule, for example, in reactions involving the hydroxyl group.

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. Theoretical studies on the tautomerism of 4(3H)-pyrimidinone and its analogues have consistently supported the experimental findings that the keto form is the most stable tautomer. nih.govresearchgate.net

These computational models take into account various factors that influence tautomeric stability, including:

Aromaticity: The aromatic character of the pyrimidine ring can differ between the keto and enol forms.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can stabilize certain tautomers.

Electronic Delocalization: The extent of electron delocalization can vary between the tautomeric forms. nih.gov

Computational studies have been used to rationalize why the introduction of a nitrogen atom into the ring of 2-pyridone to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the keto form. nih.gov These models can also predict the influence of substituents on the tautomeric equilibrium. For this compound, computational modeling would be expected to show a significant energy preference for the keto tautomer over the enol form, in line with the general observations for this class of compounds.

| Compound | Predominant Tautomer | Method of Determination | Reference |

|---|---|---|---|

| 4(3H)-Pyrimidinone | Keto | Computational | nih.gov |

| 2-Amino-5,6-dimethylpyrimidin-4-one | Keto | Crystallography, Spectroscopy | researchgate.netnih.gov |

Influence of Substituents on Tautomeric Ratios

The structure of this compound allows for the existence of tautomeric forms, primarily the keto (amide) and enol (aromatic alcohol) forms. Tautomerism in pyrimidinone derivatives is a critical aspect influencing their chemical reactivity and biological interactions. ias.ac.inchemicalbook.com Derivatives of 4-hydroxypyrimidine (B43898) can undergo keto-enol tautomerization in solution, although studies of related compounds in the solid state show a strong preference for the keto tautomer. nih.govresearchgate.net For instance, the crystal structure of 2-amino-5,6-dimethylpyrimidin-4-one, a close analog, reveals a predominance of the keto form. nih.gov

The specific substituents on the pyrimidinone ring—a chloro group at the 2-position and methyl groups at the 5- and 6-positions—play a significant role in modulating the tautomeric equilibrium. The relative stability of the tautomers is influenced by both electronic and solvent effects. nih.govnih.gov

Electron-Withdrawing Groups (EWG): The chlorine atom at the C2 position acts as an electron-withdrawing group through induction. This effect decreases the electron density in the pyrimidine ring, which can influence the proton affinity of the ring nitrogens and the exocyclic oxygen, thereby affecting the stability of the different tautomeric forms.

Electron-Donating Groups (EDG): The methyl groups at the C5 and C6 positions are electron-donating. They increase the electron density of the ring, which counteracts the effect of the chloro group to some extent.

In solution, the equilibrium between the keto and enol forms is dynamic. The polarity of the solvent can significantly impact the tautomeric ratio. ias.ac.innih.gov Polar solvents may stabilize one form over the other through hydrogen bonding. While the 4(3H)-one (keto) form is generally favored, the presence of both electron-withdrawing and electron-donating substituents on this compound creates a nuanced electronic environment that determines the precise equilibrium ratio in a given medium.

| Tautomeric Form | Structure | IUPAC Name | Key Features |

|---|---|---|---|

| Keto (Amide) |  | This compound | Contains a carbonyl group (C=O) and an N-H bond within the ring. Generally the more stable form in the solid state. nih.govresearchgate.net |

| Enol (Aromatic Alcohol) |  | 2-Chloro-5,6-dimethylpyrimidin-4-ol | Features a hydroxyl group (-OH) attached to the ring, resulting in a fully aromatic pyrimidine system. More prevalent in certain solvents. |

Advanced Chemical Transformations and Functionalization

The pyrimidinone core is a versatile scaffold for advanced chemical transformations, enabling the synthesis of a diverse range of functionalized molecules. The presence of a reactive chloro group and the unique electronic nature of the diazine ring in this compound allow for various functionalization strategies.

Cycloaddition Reactions Involving the Pyrimidinone Ring

The electron-deficient nature of the pyrimidine ring allows it to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the pyrimidine acts as the azadiene component. wur.nlacsgcipr.org This reactivity provides a powerful method for constructing fused heterocyclic systems. The rate and feasibility of these cycloadditions are highly dependent on the substituents present on the pyrimidine ring.

Electron-withdrawing groups on the pyrimidine ring generally increase its reactivity as a diene in IEDDA reactions. wur.nlfao.org Therefore, the 2-chloro substituent in this compound is expected to activate the ring for cycloaddition with electron-rich dienophiles. The reaction typically proceeds across the C2 and C5 positions of the pyrimidine ring. wur.nl Subsequent elimination of a small molecule, such as hydrogen cyanide, from the intermediate cycloadduct can lead to the formation of a new, stable aromatic ring, such as a fused pyridine. wur.nlfao.org

Furthermore, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, can be employed as a synthetic strategy. rsc.org Fused pyrimidinone derivatives can undergo thermal rDA reactions to generate pyrimidinone products that might be difficult to access through other means. researchgate.net

| Reaction Type | Role of Pyrimidinone | Typical Reaction Partner | Outcome |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene (electron-poor) | Electron-rich alkene or alkyne | Formation of fused bicyclic intermediates, often leading to fused pyridines after aromatization. wur.nl |

| Retro-Diels-Alder (rDA) | Product | N/A (Thermal decomposition of a fused precursor) | Generation of functionalized pyrimidinones (B12756618). researchgate.net |

Deconstruction-Reconstruction Strategies for Pyrimidinone Core Diversification

A modern approach to diversifying heterocyclic cores involves a deconstruction-reconstruction strategy. nih.govnih.gov This method allows for the transformation of the pyrimidine ring into various other nitrogen-containing heterocycles. nih.govresearchgate.net The strategy hinges on activating the pyrimidine ring, breaking it open into a versatile intermediate, and then using this intermediate in subsequent cyclization reactions.

The general sequence for a pyrimidine core is as follows:

Activation: The pyrimidine is first activated by reacting it with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of an aniline, which forms a corresponding N-arylpyrimidinium salt. nih.govresearchgate.net

Deconstruction (Ring Cleavage): The activated pyrimidinium salt is susceptible to nucleophilic attack. A nucleophile, such as an amine, can cleave the ring to generate a stable, acyclic three-carbon iminoenamine or vinamidinium salt building block. nih.govresearchgate.net

Reconstruction (Recyclization): This key intermediate can then be reacted with a variety of reagents to construct new heterocyclic rings. For example, reaction with urea (B33335) or thiourea (B124793) can regenerate a pyrimidinone or thiopyrimidine, while reaction with amidines can introduce different substituents at the 2-position. nih.gov This strategy effectively allows for the diversification of the initial pyrimidine scaffold into a library of different heterocycles, such as azoles or other pyrimidine analogues. nih.govnih.gov

| Step | Process | Key Intermediate/Product |

|---|---|---|

| 1. Activation | Reaction of pyrimidine with an activating agent (e.g., Tf₂O) and an aniline. | N-Arylpyrimidinium salt. nih.gov |

| 2. Deconstruction | Nucleophilic cleavage of the pyrimidinium salt. | Acyclic vinamidinium salt. nih.govresearchgate.net |

| 3. Reconstruction | Cyclization of the vinamidinium salt with various reagents (e.g., urea, amidines). | Diversified heterocycles (e.g., new pyrimidines, azoles). nih.gov |

Catalytic Reactions and Cross-Coupling Chemistry (e.g., Suzuki Reaction)

The chlorine atom at the C2 position of this compound is a key functional handle for modification via transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is a particularly powerful and widely used tool for forming carbon-carbon bonds. nih.gov

The Suzuki reaction involves the coupling of an organohalide (in this case, the 2-chloropyrimidinone) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.

The general catalytic cycle for the Suzuki reaction proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidinone, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyrimidinone ring, providing access to a large library of biaryl compounds. nih.govresearchgate.net

| Boronic Acid (R-B(OH)₂) | Expected Product | Typical Catalyst | Typical Base/Solvent |

|---|---|---|---|

| Phenylboronic acid | 5,6-Dimethyl-2-phenyl-4(3H)-pyrimidinone | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Na₂CO₃ or KF / Dioxane or THF nih.govrsc.org |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5,6-dimethyl-4(3H)-pyrimidinone | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ / Toluene/H₂O |

| Thiophen-2-ylboronic acid | 5,6-Dimethyl-2-(thiophen-2-yl)-4(3H)-pyrimidinone | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / Dioxane rsc.org |

Spectroscopic and Structural Elucidation Studies of 2 Chloro 5,6 Dimethyl 4 3h Pyrimidinone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the N-H proton and the two methyl groups. The N-H proton is expected to appear as a broad singlet in the downfield region, typically between δ 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The two methyl groups at the C5 and C6 positions would likely appear as sharp singlets, with their precise chemical shifts influenced by the electronic effects of the chloro and carbonyl groups.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbons attached to the chlorine (C2) and the methyl groups (C5 and C6) would also exhibit characteristic chemical shifts. The C2 carbon, being attached to an electronegative chlorine atom and two nitrogen atoms, would appear in the range of δ 150-160 ppm. The C5 and C6 carbons are expected to be in the aromatic region, while the methyl carbons would appear in the upfield region of the spectrum.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 10.0 - 13.0 | - |

| C2 | - | 150.0 - 160.0 |

| C4 | - | 160.0 - 170.0 |

| C5 | - | 120.0 - 130.0 |

| C6 | - | 130.0 - 140.0 |

| 5-CH₃ | 2.0 - 2.5 | 10.0 - 20.0 |

| 6-CH₃ | 2.0 - 2.5 | 10.0 - 20.0 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Pyrimidinone derivatives can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the equilibrium between these tautomers. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal intensities, which can provide thermodynamic information about the tautomeric equilibrium. For this compound, VT-NMR could be employed to determine if an equilibrium exists between the 4(3H)-pyrimidinone and the 4-hydroxypyrimidine (B43898) tautomers. A change in temperature would likely shift the equilibrium, leading to observable changes in the NMR spectrum, such as the appearance of new signals or a shift in the position of existing ones.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the methyl and N-H protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals of the methyl groups to their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the pyrimidinone ring, for instance, by observing correlations from the methyl protons to the C5 and C6 carbons, as well as to each other.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration should appear as a broad band in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring are expected to give rise to strong Raman signals. The symmetric stretching of the methyl groups would also be a prominent feature.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 (broad) | Weak |

| C=O | Stretching | 1650 - 1700 (strong) | Moderate |

| C=N/C=C | Ring Stretching | 1500 - 1600 | Strong |

| C-H (methyl) | Stretching | 2850 - 3000 | Moderate |

| C-H (methyl) | Bending | 1375 - 1450 | Moderate |

| C-Cl | Stretching | 600 - 800 | Strong |

Note: These are predicted frequency ranges and the exact values can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass of this compound (C₆H₇ClN₂O) can be calculated with high accuracy. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), which serves as a definitive confirmation of the presence of chlorine. Fragmentation patterns observed in the mass spectrum under different ionization conditions (e.g., electron ionization or electrospray ionization) would provide further structural information by revealing stable fragments of the molecule.

Interactive Table: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₇ClN₂O |

| Monoisotopic Mass | 158.0247 Da |

| M+ Peak (³⁵Cl) | m/z 158.0247 |

| M+2 Peak (³⁷Cl) | m/z 160.0217 |

| Isotopic Ratio (M+/M+2) | ~3:1 |

Integration of Experimental and Computational Spectroscopic Data for Validation

In modern structural elucidation, the integration of experimental spectroscopic data with computational methods provides a powerful approach for validating molecular structures and understanding their properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters.

By comparing the computationally predicted spectra with the experimental data, a high level of confidence in the structural assignment can be achieved. For this compound, DFT calculations could be used to:

Predict ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra.

Calculate the vibrational frequencies and intensities for both FT-IR and Raman spectra, helping to assign the observed bands to specific vibrational modes.

Investigate the relative energies of different tautomers and conformers, providing a theoretical basis for the experimentally observed forms.

Discrepancies between experimental and computational data can often point to subtle structural features or environmental effects that might otherwise be overlooked. This integrated approach, therefore, offers a more robust and comprehensive understanding of the molecular structure and spectroscopic properties of this compound.

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical investigations of the chemical compound This compound . While the compound is documented and its chemical identity confirmed with CAS Number 178308-35-5, dedicated studies into its electronic structure, energetics, reactivity, and other theoretical parameters as outlined in the user's request are not available in the public domain.

Searches for data pertaining to the required sections—including Density Functional Theory (DFT) for ground state properties, ab initio methods for high-accuracy predictions, molecular modeling of reactivity, transition state analysis, prediction of spectroscopic parameters, and aromaticity analysis—did not yield results for this specific molecule.

Although computational studies have been conducted on structurally related pyrimidine and pyrimidinone derivatives, the strict adherence to the user's instructions to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds. To generate the requested article with the required scientific accuracy and detail, specific research findings for the target molecule are essential. Without such dedicated studies, any attempt to create the article would involve speculation or the incorrect application of data from other molecules, thereby failing to meet the scholarly and factual standards of the request.

Therefore, the generation of the specified article is not possible at this time due to the absence of the necessary scientific source material.

Computational and Theoretical Investigations of 2 Chloro 5,6 Dimethyl 4 3h Pyrimidinone

Aromaticity and Electronic Delocalization Analysis

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. nih.govnih.gov It involves calculating the magnetic shielding at the center of a ring system. A negative NICS value typically indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests an anti-aromatic character. The magnitude of the NICS value correlates with the degree of aromaticity.

For 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone, NICS calculations would be crucial in understanding the electronic delocalization within the pyrimidinone ring. The presence of nitrogen atoms, a carbonyl group, and a chlorine substituent can significantly influence the aromatic character of the ring. By calculating the NICS values at the ring's geometric center (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)), one can assess the local aromaticity. nih.gov This information is vital as aromaticity is intrinsically linked to the molecule's stability, reactivity, and even its interaction with biological targets. researchgate.net For instance, a study on hydroxypyrimidines utilized NICS variations to evaluate the influence of aromaticity on the energetics of different tautomers. researchgate.net

Illustrative NICS Data for a Heterocyclic Ring System

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| Pyrimidine (B1678525) | -5.2 | -7.8 | Aromatic |

| Hypothetical this compound | Calculated Value | Calculated Value | Predicted Character |

This table illustrates the type of data generated from NICS calculations. The values for the target compound are hypothetical and would need to be determined through specific computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acadpubl.euresearchgate.net

Illustrative NBO Analysis Data: Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π* (C2-N3) | Calculated Value | Lone Pair Delocalization |

| LP(2) O4 | σ* (C4-C5) | Calculated Value | Hyperconjugation |

| π (C5-C6) | π* (C2-N3) | Calculated Value | π-electron Delocalization |

This table represents hypothetical donor-acceptor interactions and their stabilization energies (E(2)) for this compound as would be determined by NBO analysis.

Structure-Reactivity Relationships from Computational Data

Computational data provides a foundation for understanding the relationship between a molecule's structure and its chemical reactivity. By analyzing various calculated parameters, predictions can be made about how this compound is likely to behave in chemical reactions.

One key aspect is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of HOMO and LUMO densities across the molecule can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. For pyrimidinone derivatives, these calculations can help in understanding their potential as corrosion inhibitors by identifying electron-rich centers that can adsorb onto a metal surface. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. researchgate.net These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. This is achieved by calculating a variety of molecular descriptors that encode different aspects of the molecular structure.

For this compound, QSAR studies would involve calculating a range of molecular descriptors, which can be categorized as:

Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO-LUMO energies.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Once these descriptors are calculated for a series of related pyrimidinone derivatives with known activities, statistical methods are used to build a QSAR model. acs.orgnih.gov This model can then be used to predict the activity of new, unsynthesized compounds, including other derivatives of this compound. Such models are invaluable for prioritizing synthetic efforts and designing molecules with enhanced activity. acs.orgnih.gov

Applications and Role As a Key Intermediate/scaffold in Chemical Research

Utilization in the Synthesis of Complex Heterocyclic Systems

The chemical scaffold of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone is particularly well-suited for the synthesis of complex heterocyclic systems. The presence of multiple reaction sites allows for a diversity-oriented synthesis approach, enabling the generation of a library of compounds with varied structural motifs. researchgate.netresearchgate.net

This compound is a key precursor in the synthesis of fused pyrimidine (B1678525) derivatives. sci-hub.se These derivatives are of significant interest due to their presence in a multitude of biologically active compounds. The chloro group at the 2-position acts as a leaving group, facilitating reactions with various nucleophiles to build fused ring systems. For instance, it can be used in condensation reactions to form thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other related heterocyclic structures. sci-hub.senih.gov The general synthetic strategy often involves the initial displacement of the chlorine atom, followed by cyclization reactions to form the fused ring.

The following table provides examples of fused pyrimidine systems that can be synthesized from chloro-pyrimidine precursors.

| Fused Pyrimidine System | General Synthetic Approach |

| Thieno[2,3-d]pyrimidines | Condensation with α-amino-β-cyanothiophenes |

| Pyrido[2,3-d]pyrimidines | Reaction with enamines or enaminones |

| Pyrazolo[3,4-d]pyrimidines | Cyclization with hydrazine (B178648) derivatives |

| Triazolo[4,3-a]pyrimidines | Reaction with hydrazides followed by cyclization |

The utility of this compound extends to its role as a fundamental building block for the construction of more elaborate polyheterocyclic scaffolds. researchgate.netdatapdf.com These complex structures are often sought after in drug discovery and materials science for their unique three-dimensional arrangements and potential for diverse biological interactions. The pyrimidinone core can be systematically elaborated upon through a series of reactions, allowing for the controlled assembly of multiple heterocyclic rings. researchgate.netresearchgate.net This diversity-oriented synthesis approach enables the exploration of vast chemical spaces to identify molecules with desired properties. researchgate.net

Role in Materials Science and Engineering

While the primary application of this compound has been in the synthesis of biologically relevant molecules, the inherent properties of the pyrimidine scaffold suggest potential applications in materials science and engineering. Pyrimidine derivatives, in general, are known to exhibit interesting photophysical and electronic properties.

There is a growing interest in the incorporation of heterocyclic moieties into polymer backbones to impart specific functionalities. Although direct applications of this compound in this area are not extensively documented, the reactivity of its chloro group would, in principle, allow for its integration into polymeric chains through nucleophilic substitution reactions. This could lead to the development of polymers with enhanced thermal stability, altered electronic properties, or specific recognition capabilities.

The pyrimidine core is a planar, aromatic system that can participate in π-π stacking interactions. This property is of interest in the design of organic materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While research in this area has focused on a broader range of pyrimidine derivatives, the potential to functionalize this compound makes it a candidate for the development of novel materials. However, specific studies detailing its use for these applications are not widely available in the current scientific literature.

Development of Specialized Chemical Entities beyond Traditional Medicinal Applications

The versatility of this compound as a synthetic intermediate opens up possibilities for its use in the development of specialized chemical entities with applications beyond the traditional scope of medicinal chemistry. For example, pyrimidine-based compounds have been explored as ligands for metal catalysis, as components of chemical sensors, and in the field of agrochemicals. The ability to readily modify the this compound scaffold could be leveraged to design molecules with tailored properties for these and other specialized applications. However, it is important to note that while the potential exists, dedicated research focusing on this specific compound for these non-medicinal purposes is not yet prevalent in the published literature.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of pyrimidinone precursors. A common approach is the chlorination of 5,6-dimethyl-4(3H)-pyrimidinone using reagents like POCl₃ or PCl₅ under reflux conditions. For example:

- Step 1: React 5,6-dimethyl-4(3H)-pyrimidinone with POCl₃ at 80–100°C for 6–8 hours.

- Step 2: Neutralize excess reagent with aqueous NaHCO₃ and isolate via column chromatography (silica gel, ethyl acetate/hexane) .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Adjust molar ratios (e.g., POCl₃:substrate = 3:1) to enhance yield .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., chloro at C2, methyl at C5/C6). For example, the C2 chloro group deshields adjacent protons, causing distinct splitting in ¹H NMR .

- IR Spectroscopy: Validate carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~550–600 cm⁻¹ .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Reagent Purity: Use anhydrous POCl₃ to avoid side reactions with moisture .

- Workup Procedures: Incomplete neutralization (e.g., residual HCl) may lower purity. Validate via pH testing post-neutralization .

- Analytical Validation: Cross-reference NMR with XRD (if crystals are obtainable) to confirm structural integrity .

Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The C2 chloro group is highly electrophilic due to:

- Electronic Effects: Electron-withdrawing carbonyl at C4 and methyl groups at C5/C6 stabilize the transition state during SNAr (nucleophilic aromatic substitution).

- Experimental Evidence: Reactivity with amines (e.g., aniline) in DMF at 120°C produces 2-aryl derivatives. Kinetic studies show pseudo-first-order dependence on amine concentration .

Key Parameters: - Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Catalyze with K₂CO₃ to deprotonate nucleophiles .

Stability and Safety

Q. Q5. How should this compound be stored to prevent degradation, and what hazards require mitigation?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis of the C-Cl bond .

- Hazards:

Biological and Functional Applications

Q. Q6. What role does this compound play as a precursor in medicinal chemistry?

Methodological Answer:

- Intermediate for Kinase Inhibitors: The chloro group enables coupling with heterocycles (e.g., pyrazoles) to target ATP-binding pockets .

- Case Study: React with 5-aminopyrazole in ethanol under reflux to form fused pyrimidine derivatives. Purify via recrystallization (ethanol/water) and validate bioactivity via enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.